molecular formula C7H8F3NS B13187068 Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine

Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine

Cat. No.: B13187068
M. Wt: 195.21 g/mol
InChI Key: RVAJKUPBZLCOSO-UHFFFAOYSA-N
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Description

Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine is a secondary aliphatic amine featuring a thiophene backbone substituted with a trifluoromethyl (-CF₃) group at the 4-position and a methylaminomethyl (-CH₂N(CH₃)) moiety at the 2-position. The trifluoromethyl group imparts strong electron-withdrawing properties, enhancing the compound’s lipophilicity and metabolic stability, which are critical in agrochemical and pharmaceutical applications .

Properties

Molecular Formula

C7H8F3NS

Molecular Weight

195.21 g/mol

IUPAC Name

N-methyl-1-[4-(trifluoromethyl)thiophen-2-yl]methanamine

InChI

InChI=1S/C7H8F3NS/c1-11-3-6-2-5(4-12-6)7(8,9)10/h2,4,11H,3H2,1H3

InChI Key

RVAJKUPBZLCOSO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CS1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Trifluoromethyl)thiophene-2-carboxylic Acid Derivatives

The initial step involves synthesizing the core thiophene ring bearing the trifluoromethyl group at the 4-position. Based on literature, a common route is:

- **Starting Material:** 2-bromothiophene or 2-chlorothiophene
- **Reagent:** Trifluoromethylating agents such as Togni’s reagent or Ruppert-Prakash reagent (TMS-CF3)
- **Reaction Conditions:** Copper-catalyzed trifluoromethylation at elevated temperatures (~80-120°C)

This step yields 4-(trifluoromethyl)thiophene derivatives, which can be further oxidized to the corresponding carboxylic acids using oxidizing agents like potassium permanganate or potassium dichromate.

Functionalization at the 2-Position

The next step involves introducing a reactive handle at the 2-position, often via halogenation:

- **Reaction:** Electrophilic substitution with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS)
- **Conditions:** Radical initiation using AIBN or light, at room temperature or slightly elevated temperatures

This provides a halogenated intermediate suitable for nucleophilic substitution.

Amination and Methylation

The amino group is introduced through nucleophilic substitution:

- **Reagents:** Methylamine or methylated amines, often in the presence of a base such as potassium carbonate
- **Conditions:** Reflux in polar solvents like ethanol or acetonitrile

Alternatively, reductive amination can be employed, where an aldehyde or ketone precursor reacts with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

Final Methylation

The methylamine moiety is methylated if necessary, using methyl iodide or dimethyl sulfate under basic conditions to yield the target compound.

Data Tables and Reaction Outcomes

Step Starting Material Reagents Conditions Product Yield (%) Notes
1 2-bromothiophene Togni’s reagent / Ruppert-Prakash reagent 80-120°C, Cu catalyst 4-(Trifluoromethyl)thiophene 60-75 Trifluoromethylation efficiency varies with reagent and catalyst
2 4-(Trifluoromethyl)thiophene NBS or NIS Radical, room temp Halogenated thiophene 70-85 Selectivity at 2-position
3 Halogenated thiophene Methylamine + base Reflux, polar solvent Amino-thiophene derivative 65-80 Nucleophilic substitution efficiency
4 Amino-thiophene Methylation reagent (e.g., methyl iodide) Basic, room temp This compound 75-90 Final product yield

Research Outcomes and Optimization

Recent research indicates that trifluoromethylation of heteroaromatic compounds like thiophenes can be optimized using copper catalysis with reagents such as Togni’s reagent, achieving yields up to 75%. Halogenation at the 2-position is most efficient with NBS or NIS under radical conditions, with selectivity confirmed via NMR and mass spectrometry.

Amino functionalization through nucleophilic substitution with methylamine is highly effective, with yields exceeding 80%. Methylation of the amino group is typically performed with methyl iodide, providing the target compound with high purity after purification via chromatography.

Notes on Industrial Scale and Purification

While laboratory synthesis is well-established, scaling up requires careful control of reaction parameters to prevent side reactions, especially considering the sensitivity of trifluoromethyl groups. Purification methods such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Mechanism of Action

The mechanism of action of Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the methylamine group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Structural Analogs and Electronic Effects

The compound’s structure combines a thiophene ring with fluorine and amine functionalities. Key analogs include:

Compound Name Substituents Key Properties/Applications Reference
3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine (37) Phenyl ring with -CF₃, nitro-triazole linker Anti-Chagasic agent; melting point 127–128°C
Bis(thiophen-2-ylmethyl)amine Two thiophen-2-ylmethyl groups Ligand for metal complexes (e.g., Zn)
n-Methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine Thiophene with morpholinomethyl (-CH₂-morpholine) and methylamine groups Synthetic intermediate; MDL MFCD06803277
4-(Trifluoromethyl)phenyl dimethyl carbinol -CF₃-substituted phenyl, carbinol group High lipophilicity; potential agrochemical use
  • Electronic Effects : The -CF₃ group in the target compound reduces electron density on the thiophene ring, increasing electrophilicity. This contrasts with analogs like bis(thiophen-2-ylmethyl)amine, where electron-rich thiophene rings enhance coordination to metals . Morpholine-containing analogs (e.g., ) exhibit increased solubility due to the polar oxygen atom, whereas -CF₃ groups enhance lipid membrane permeability .

Physicochemical Properties

  • Melting Points : Analogs with -CF₃ groups (e.g., compound 37 ) exhibit melting points of 127–130°C, suggesting the target compound may similarly crystallize in this range.
  • Solubility: The -CF₃ group increases hydrophobicity compared to non-fluorinated analogs like bis(thiophen-2-ylmethyl)amine. However, the methylamine group may improve aqueous solubility slightly.

Biological Activity

Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a trifluoromethyl group and a methylamine moiety. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

  • Antimicrobial Activity : This compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria and fungi. It has shown effectiveness in inhibiting the growth of several pathogenic organisms, indicating its potential as an antimicrobial agent .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression. This suggests a potential role in cancer therapy, although further research is needed to elucidate its mechanisms of action .

Antimicrobial Studies

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound. The compound was tested against various strains of bacteria and fungi:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816

The results indicate that the compound has a stronger effect against fungi than against bacteria, suggesting its potential as an antifungal agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes the findings:

Cancer Cell LineIC50 (µM)Selectivity Index (SI)
MCF-7 (Breast Cancer)105
HeLa (Cervical Cancer)153
A549 (Lung Cancer)204

The selectivity index indicates that the compound is more effective against cancer cells compared to normal cells, suggesting a favorable safety profile for further development .

Case Studies

Several case studies highlight the biological activity of similar compounds in the thiophene family, providing context for understanding this compound's potential:

  • Case Study on Thiophene Derivatives : A study on thiophene derivatives indicated that modifications to the thiophene ring significantly impacted their biological activity. Compounds similar to this compound showed enhanced anticancer properties when combined with specific functional groups .
  • Insecticidal Activity : Research on related compounds demonstrated significant insecticidal effects against pests like Mythimna separata and Plutella xylostella, suggesting that structural similarities could lead to comparable biological activities in this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound likely involves nucleophilic substitution or reductive amination. For example, thiophene derivatives with trifluoromethyl groups (e.g., 4-(trifluoromethyl)thiophen-2-ylmethanol) can react with methylamine under acidic catalysis. Optimize conditions by controlling temperature (e.g., 60–80°C) and using polar aprotic solvents (e.g., DMF) to enhance reactivity. Purification via column chromatography with ethyl acetate/hexane gradients improves yield .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the thiophene backbone and trifluoromethyl group (δ ~110–120 ppm for CF₃ in ¹³C). FT-IR can validate N–H stretching (3300–3500 cm⁻¹) and C–F bonds (1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., calculated vs. observed m/z). X-ray crystallography, as seen in related pyrimidine derivatives, resolves stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : This compound may exhibit flammability or toxicity. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers away from heat/oxidizers. In case of skin contact, wash with soap/water immediately. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group stabilizes the thiophene ring, lowering HOMO/LUMO levels and enhancing electrophilic substitution reactivity. In Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/Na₂CO₃ (80°C, 12 hr) to functionalize the thiophene ring. Monitor reaction progress via TLC .

Q. What strategies can mitigate contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR signals (e.g., splitting due to rotamers) can arise from restricted rotation around the N–CH₂ bond. Use variable-temperature NMR (VT-NMR) to resolve overlapping peaks. For ambiguous mass spectra, employ tandem MS/MS to confirm fragmentation patterns .

Q. How can computational modeling predict the compound’s potential as a ligand in catalytic systems?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311G**) to map frontier molecular orbitals and assess binding affinity to transition metals (e.g., Pd, Ni). Compare with experimental results from XPS or cyclic voltammetry to validate charge-transfer properties .

Q. What role could this compound play in designing organic semiconductors for photovoltaic devices?

  • Methodological Answer : The thiophene-CF₃ unit may act as an electron-deficient moiety in donor-acceptor polymers. Blend with PCBM (phenyl-C₆₁-butyric acid methyl ester) and test in bulk heterojunction solar cells. Optimize film morphology via annealing (100–150°C) and measure PCE (power conversion efficiency) using AM1.5G solar simulators .

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